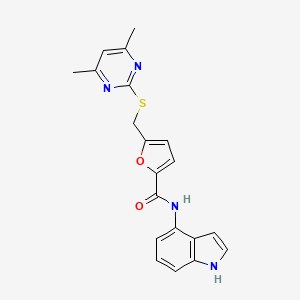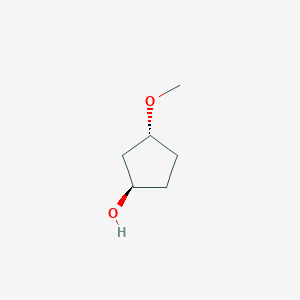
trans-3-Methoxycyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Methoxycyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group is attached to the third carbon atom in the trans configuration relative to the hydroxyl group on the same carbon ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of a cyclopentane ring, which can be achieved through various cyclization reactions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: trans-3-Methoxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming methoxycyclopentane.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of methoxycyclopentanone or methoxycyclopentanal.
Reduction: Formation of methoxycyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-3-Methoxycyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic systems for various organic transformations.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of methoxy and hydroxyl groups in biological systems.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of trans-3-Methoxycyclopentanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. These interactions can affect the compound’s solubility, stability, and overall chemical properties.
相似化合物的比较
3-Methylcyclopentanol: Similar in structure but with a methyl group instead of a methoxy group.
3-Hydroxycyclopentanol: Lacks the methoxy group, having only a hydroxyl group.
Uniqueness:
Structural Differences: The presence of both methoxy and hydroxyl groups in trans-3-Methoxycyclopentanol provides unique reactivity and properties compared to similar compounds.
Applications: Its unique structure makes it suitable for specific applications in synthesis, catalysis, and material science.
属性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC 名称 |
(1R,3R)-3-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI 键 |
DYTJEQBUSOPLJD-PHDIDXHHSA-N |
手性 SMILES |
CO[C@@H]1CC[C@H](C1)O |
规范 SMILES |
COC1CCC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


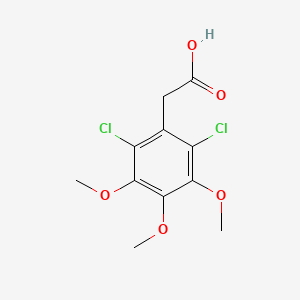


![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
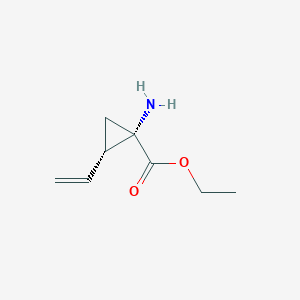
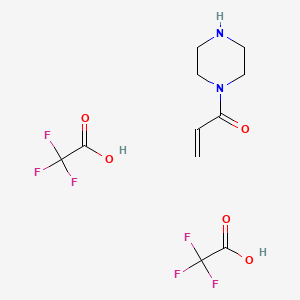
![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
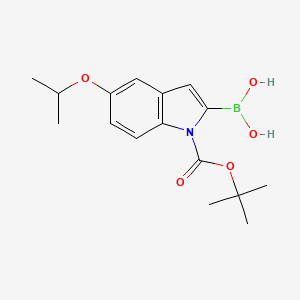
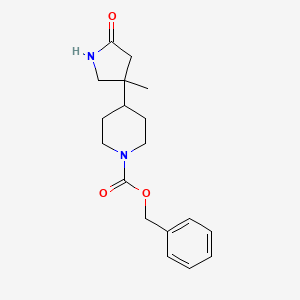
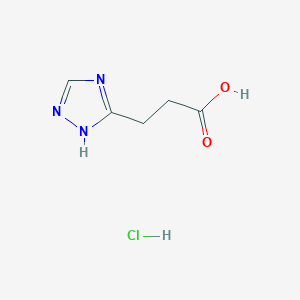
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
